molecular formula C26H22N4O3 B2880508 1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900875-33-4

1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Katalognummer B2880508
CAS-Nummer: 900875-33-4
Molekulargewicht: 438.487
InChI-Schlüssel: BNRKFHVYSFTYTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines is a well-studied area with numerous methods described in the literature . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other pyrimidines. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The pyrrolo[2,3-d]pyrimidine moiety is a significant pharmacophore in the design of anticancer drugs. Compounds with this structure have been shown to exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer . The compound’s ability to inhibit cyclin-dependent kinases (CDKs) makes it a promising candidate for targeted cancer therapies, particularly for estrogen receptor-positive (ER+) breast cancer.

CDK Inhibition for Breast Cancer Treatment

Selective inhibition of CDK4/6 has emerged as an effective treatment strategy for ER+ advanced breast cancer. The compound’s structural similarity to known CDK4/6 inhibitors like ribociclib and palbociclib suggests its potential use in combination with endocrine therapy to improve patient outcomes in terms of progression-free survival and overall survival .

Targeted Therapy for Triple-Negative Breast Cancer

The compound has shown higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, indicating its potential as a more effective treatment option for this aggressive and difficult-to-treat form of breast cancer .

Structure-Activity Relationship (SAR) Studies

The compound’s pyrimidine core is a versatile scaffold for the development of new anticancer agents. SAR studies can explore the relationship between the compound’s structure and its biological activity, leading to the design of more potent and efficacious anticancer drugs .

Chemical Synthesis and Drug Design

The compound’s complex structure provides a rich framework for chemical synthesis studies. It can serve as a model compound for developing novel synthetic routes and methodologies, which are crucial for the advancement of medicinal chemistry and drug design .

Pharmacological Research

Due to its structural resemblance to nucleotide bases, the compound can be used in pharmacological research to study its interaction with DNA and RNA, providing insights into its mechanism of action and potential therapeutic applications .

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its pharmacological effects, development of new synthesis methods, and investigation of its potential applications in medicine .

Eigenschaften

IUPAC Name

6-benzyl-N-(4-methoxyphenyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-17-8-13-23-28-24-21(26(32)30(23)15-17)14-22(29(24)16-18-6-4-3-5-7-18)25(31)27-19-9-11-20(33-2)12-10-19/h3-15H,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKFHVYSFTYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.